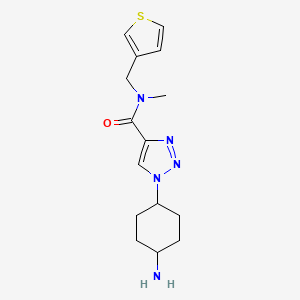

![molecular formula C17H15N5O4 B5571707 N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound "N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine" represents a specific structure within the broader category of triazole derivatives. Triazoles are a group of heterocyclic compounds known for their diverse applications, including pharmaceuticals, agrochemicals, and materials science due to their significant biological and chemical properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep reactions, including cyclization processes that form the triazole ring. These methods can vary in their specifics but generally involve the reaction of azides with alkenes or alkynes, a process known as click chemistry, which is highly efficient and selective (Leifert & Studer, 2023).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including our compound of interest, is characterized by the presence of a triazole ring, which significantly influences their chemical reactivity and biological activity. The electron-donating and withdrawing groups attached to the triazole ring can further modify the compound's properties, enabling specific interactions at the molecular level (Rossi et al., 2014).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the substituents attached to the triazole ring. The presence of nitro groups and methoxy groups, as in our compound, can influence the reactivity, making it suitable for further functionalization (Pietra & Vitali, 1972).

Applications De Recherche Scientifique

Nucleoside Transport Inhibition

Compounds similar to N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine have been investigated for their potential to inhibit nucleoside transport proteins, such as ENT1. Modifications of the benzyl group in analogs of 4-nitrobenzylthioinosine, a known ENT1 inhibitor, have shown varied affinities for the transport protein. Specifically, substitutions at the benzyl group with functionalities like hydroxyl, methoxy, and nitro groups have been explored, with certain substitutions leading to compounds with lower polarity and potentially improved pharmacokinetic properties (Tromp et al., 2004).

Synthesis of Triazole Derivatives

Research has also focused on the synthesis of 1,5-disubstituted 1,2,3-triazoles through multi-component reactions involving primary amines, ketones, and nitrophenyl azides. This method offers a metal-free approach to synthesizing triazole derivatives, which are valuable in medicinal chemistry for their potential biological activities. The resulting compounds have been evaluated for their antibacterial and antifungal properties, indicating the versatility of triazole chemistry in drug discovery (Vo, 2020).

Fluorescent Properties and Sensing Applications

New derivatives of 4-amino-7-nitrobenzofurazan, a core structure related to the triazole compound , have been synthesized and studied for their physical, chemical, and especially fluorescent properties. Such compounds find applications in sensing, imaging, and as fluorescent probes due to their bright and tunable emission properties. The study of these derivatives enhances the understanding of structure-property relationships, crucial for designing effective fluorescent sensors (Bem et al., 2007).

Propriétés

IUPAC Name |

(E)-1-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c1-25-17-8-14(9-20-21-11-18-19-12-21)4-7-16(17)26-10-13-2-5-15(6-3-13)22(23)24/h2-9,11-12H,10H2,1H3/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLRVYVYGUBEHG-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)

![(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5571646.png)

![2-{[(4-propylphenoxy)acetyl]amino}benzamide](/img/structure/B5571647.png)

![1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone](/img/structure/B5571653.png)

![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)